molecular formula C15H10ClN3OS B2450466 N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 286860-10-4

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2450466
CAS No.: 286860-10-4
M. Wt: 315.78
InChI Key: KSZSEPAWPMTOQV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-pyridinyl)-1-piperazinylmethanone
  • N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for further research .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZSEPAWPMTOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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